molecular formula C13H15BrN4S B3835142 2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine CAS No. 5262-28-2

2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B3835142
CAS No.: 5262-28-2
M. Wt: 339.26 g/mol
InChI Key: YHFQRZPQNUZGRM-UHFFFAOYSA-N
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Description

2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromothiophene group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.

    Attachment to Piperazine: The bromothiophene is then reacted with piperazine to form 4-[(4-bromothiophen-2-yl)methyl]piperazine.

    Coupling with Pyrimidine: Finally, the piperazine derivative is coupled with a pyrimidine ring under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and piperazine moieties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can serve as a probe or ligand in studies of biological systems, particularly those involving receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine: Similar structure but with a phenyl group instead of a thiophene.

    2-[4-[(4-Chlorothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4S/c14-11-8-12(19-10-11)9-17-4-6-18(7-5-17)13-15-2-1-3-16-13/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRZPQNUZGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416252
Record name 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-28-2
Record name 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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